

Spectroscopic Analysis of Triethylphosphine Oxide: A Technical Guide

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Compound of Interest

Compound Name: Triethylphosphine oxide

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This technical guide provides an in-depth overview of the spectroscopic data for **triethylphosphine oxide**, focusing on ^{31}P Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of the synthesis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **triethylphosphine oxide**.

^{31}P Nuclear Magnetic Resonance (NMR) Data

Parameter	Value	Solvent	Reference Standard
Chemical Shift (δ)	~49-53 ppm	Not Reported	85% H_3PO_4

Note: The chemical shift of **triethylphosphine oxide** can vary depending on the solvent and its concentration.^{[1][2]}

Mass Spectrometry Data

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Proposed Fragment
134	~25%	[M] ⁺ (Molecular Ion)
106	~100%	[M - C ₂ H ₄] ⁺
78	~40%	[M - 2(C ₂ H ₄)] ⁺
47	~20%	[PO] ⁺

LC-ESI-QTOF Mass Spectrometry Data

Parameter	Value
Precursor m/z	135.0933
Adduct	[M+H] ⁺
Collision Energy	130-140 V
Fragmentation Mode	Collision-Induced Dissociation (CID)
Top 5 Peaks (m/z)	43.989, 44.9953, 55.9865, 46.9997, 56.994

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

³¹P NMR Spectroscopy

A general procedure for acquiring a solution-state ³¹P NMR spectrum of **triethylphosphine oxide** is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **triethylphosphine oxide** in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The use of deuterated solvents is standard practice for locking the magnetic field of the NMR spectrometer.
- **NMR Instrument:** A high-resolution NMR spectrometer, such as a Bruker WP-80 or equivalent, is typically used.

- Acquisition Parameters:
 - Nucleus: ^{31}P
 - Reference: An external standard of 85% H_3PO_4 is used and its chemical shift is set to 0 ppm.
 - Decoupling: Proton decoupling is commonly employed to simplify the spectrum by removing ^1H - ^{31}P coupling, resulting in a single sharp peak for **triethylphosphine oxide**.
 - Pulse Sequence: A standard single-pulse experiment is generally sufficient.
 - Relaxation Delay: A relaxation delay of 1-5 seconds is typically used between pulses to allow for full relaxation of the phosphorus nuclei.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry (GC-MS)

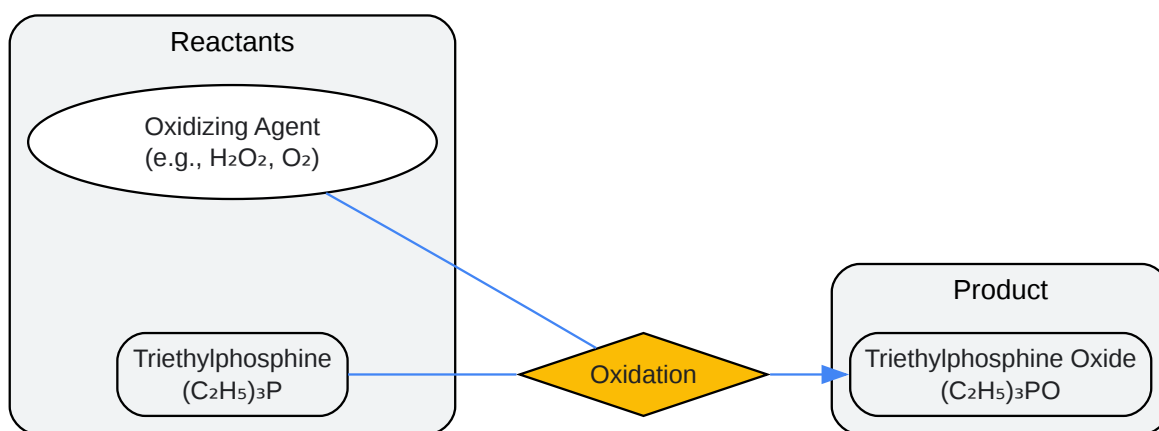
A general protocol for the analysis of **triethylphosphine oxide** by Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

- Sample Preparation: Dissolve a small amount of **triethylphosphine oxide** in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
- GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS system) is used for the analysis.
- Gas Chromatography Conditions:
 - Injection Port: Set to a temperature of 250 °C.
 - Injection Mode: Splitless injection is often used for trace analysis, while a split injection can be used for more concentrated samples.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable for separating **triethylphosphine oxide**.
- Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically scanned to detect the molecular ion and its fragments.
 - Ion Source Temperature: Typically set to around 230 °C.

Synthesis of Triethylphosphine Oxide

Triethylphosphine oxide is commonly synthesized by the oxidation of triethylphosphine. The following diagram illustrates this straightforward chemical transformation.



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Caption: Synthesis of **Triethylphosphine Oxide** via Oxidation.

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References

- 1. Study of interactions between Brønsted acids and triethylphosphine oxide in solution by ^{31}P NMR: evidence for 2 : 1 species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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